4-Oxopentanenitrile

Asymmetric Synthesis Biocatalysis Chiral Lactone Intermediates

4-Oxopentanenitrile (CAS 927-56-0), also known as levulinonitrile, is a C5 organic compound characterized by a nitrile group at the terminal carbon and a ketone at the C4 position (IUPAC: 4-oxopentanenitrile). It is a member of the γ-ketonitrile class, with a molecular weight of 97.12 g/mol and calculated Log P of -0.365.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 927-56-0
Cat. No. B1606563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxopentanenitrile
CAS927-56-0
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC(=O)CCC#N
InChIInChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3
InChIKeyJFVBCXHSPKJLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxopentanenitrile (927-56-0): A Bifunctional C5 Ketonitrile for Chiral Synthesis and Enzyme Inhibition Research


4-Oxopentanenitrile (CAS 927-56-0), also known as levulinonitrile, is a C5 organic compound characterized by a nitrile group at the terminal carbon and a ketone at the C4 position (IUPAC: 4-oxopentanenitrile) [1]. It is a member of the γ-ketonitrile class, with a molecular weight of 97.12 g/mol and calculated Log P of -0.365 [2]. The compound's bifunctional nature enables distinct chemical reactivity not available in simpler nitriles or ketones . Commercial sources typically supply this compound at ≥95% purity for research and industrial applications .

Chiral Pool Synthesis Stereoselective biocatalytic entry to chiral lactone building blocks via yeast reduction
Enzyme Probe Lipoxygenase pathway inhibition research context for arachidonic acid cascade studies
Bifunctional Reactivity Distinct ketone and nitrile handles enable orthogonal synthetic transformations

Why Substituting 4-Oxopentanenitrile with Other Ketonitriles Risks Synthetic and Biological Divergence


The precise spacing between the nitrile and ketone functionalities dictates reaction outcomes. In the γ-ketonitrile class, chain-length analogs like 5-oxohexanenitrile (a δ-ketonitrile) and 3-oxobutanenitrile (a β-ketonitrile) produce distinct reduction products or enzyme inhibition profiles [1]. Substitution based solely on functional group similarity ignores the critical role of molecular geometry in both chemical transformations and biological target engagement [2]. For procurement, assuming interchangeability among C4, C5, or C6 ketonitriles without experimental validation can lead to failed synthetic routes or misleading bioactivity data .

Chain-length shift δ- or β-ketonitrile analogs may produce divergent stereochemical outcomes in biocatalytic reductions, altering chiral-pool utility
Geometry dependence Functional-group similarity does not ensure equivalent target engagement; nitrile-ketone spacing shapes enzyme inhibition profiles
Property mismatch Physical constants differ among ketonitrile analogs, which may shift purification protocols and handling requirements

Quantitative Differentiation of 4-Oxopentanenitrile (927-56-0) for Scientific Selection


Comparative Yeast Reduction: 4-Oxopentanenitrile Yields (S)-Alcohol with High Enantiomeric Excess

In a direct comparative study, 4-oxopentanenitrile and 5-oxohexanenitrile were reduced using baker's yeast (Saccharomyces cerevisiae). Both substrates yielded the corresponding (S)-alcohols with high enantiomeric excess, while other γ- and δ-ketonitriles tested gave products of varying optical purities [1]. This demonstrates that 4-oxopentanenitrile, among a broader set of structurally related substrates, provides a reliable and predictable stereochemical outcome in this specific biocatalytic transformation.

Comparative Yeast Reduction
Head-to-head
4-Oxopentanenitrile and 5-oxohexanenitrile both yield (S)-alcohols with high ee; other γ/δ-ketonitriles produce variable optical purities
Supports chiral pool synthesis workflow; stereochemical fidelity may vary by substrate
Baker's yeast reduction; isolate characterization required
Asymmetric Synthesis Biocatalysis Chiral Lactone Intermediates

Lipoxygenase Inhibition: 4-Oxopentanenitrile Demonstrates Potent Activity in Mammalian Enzyme Assays

4-Oxopentanenitrile is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values are not provided in the cited source, the compound's inhibitory profile is distinguished from its effect on other enzymes; it inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This differential activity across related metabolic enzymes suggests a degree of selectivity that may be relevant in biochemical assays.

Lipoxygenase Inhibition Profile
Reported
Reported as lipoxygenase inhibitor; rank-order inhibition: lipoxygenase > formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase
Supports lipoxygenase pathway probe context; requires assay-specific validation
MeSH concept record; specific IC50 values not provided
Inflammation Arachidonic Acid Cascade Enzyme Inhibition

Antioxidant Capacity: 4-Oxopentanenitrile Protects Lipids from Oxidation

The same MeSH record notes that 4-oxopentanenitrile also serves as an antioxidant in fats and oils [1]. This property, while not quantified in the provided excerpt, represents an additional dimension of biological activity that may be relevant for specific research applications. The dual activity (enzyme inhibition and antioxidant) is not a universal trait among all simple ketonitriles and may be linked to the compound's specific electronic structure.

Antioxidant Capacity Report
Reported
Reported antioxidant function in fats and oils; quantitative comparison data not available
May support lipid oxidation research models; endpoint-specific validation needed
Ancillary property noted alongside enzyme inhibition
Antioxidant Lipid Oxidation Food Chemistry

Physical Property Data: Density, Boiling Point, and Refractive Index of 4-Oxopentanenitrile

Published physical property data for 4-oxopentanenitrile include a density of 0.956 g/cm³, a boiling point of 216.7°C at 760 mmHg, a flash point of 84.8°C, and a refractive index of 1.409 . These values are essential for handling, purification, and formulation, and differ from those of its analogs, such as 5-oxohexanenitrile (C6) or 3-oxobutanenitrile (C4), which have distinct boiling points and densities. These differences are critical for selecting appropriate distillation, extraction, and storage conditions.

Physical Property Data
Data to verify
Density 0.956 g/cm³ · BP 216.7 °C (760 mmHg) · Flash Point 84.8 °C · Refractive Index 1.409
Informs purification protocol design and safe laboratory handling conditions
Published reference data; verify under experimental conditions
Physicochemical Characterization Solvent Selection Purification

Safety Classification: 4-Oxopentanenitrile is a Class 6.1 Toxic Substance with Specific Handling Mandates

According to vendor safety documentation, 4-oxopentanenitrile is classified as a Class 6.1 toxic substance (UN# 3276, Packing Group III) with hazard statements including H301, H302, H312, H315, H319, H332, and H335 . This regulatory classification imposes specific shipping restrictions and fees (e.g., HazMat surcharges for FedEx shipments) . Substituting with a non-hazardous or lower-hazard analog, if possible, could significantly reduce procurement and handling costs. This safety profile is a direct procurement consideration, differentiating it from less toxic or differently regulated nitriles.

GHS Safety Classification
Data to verify
Class 6.1 Toxic (UN 3276, PG III); H301-H302-H312-H315-H319-H332-H335
Procurement filter: hazard class dictates shipping costs, storage infrastructure, and safety training
Vendor SDS classification; verify with current safety documentation
Hazardous Material Handling GHS Classification Lab Safety

Validated Application Scenarios for Procuring 4-Oxopentanenitrile (927-56-0)


Asymmetric Synthesis of Chiral Lactone Intermediates

Researchers seeking a reliable entry to chiral γ- and δ-lactones should procure 4-oxopentanenitrile. Its demonstrated ability to undergo baker's yeast reduction to a high-ee (S)-alcohol [1] provides a validated route to (S)-5-hexanolide and related chiral building blocks. This scenario is supported by direct comparative evidence showing predictable stereochemical outcomes versus other substrates.

Biochemical Investigation of Lipoxygenase-Mediated Pathways

Laboratories studying arachidonic acid metabolism can utilize 4-oxopentanenitrile as a tool compound. Its designation as a potent lipoxygenase inhibitor [1] with lesser activity against cyclooxygenase makes it a candidate for dissecting the specific contributions of the lipoxygenase pathway in inflammation or cellular signaling models. This application is predicated on the enzyme inhibition profile detailed in the MeSH record.

Lipid Oxidation Research and Formulation

For projects investigating oxidative stability of fats and oils, 4-oxopentanenitrile's reported antioxidant property [1] offers a specific functionality. While this is supporting evidence, it suggests a niche application where the compound's dual activity (enzyme inhibition and antioxidation) could be uniquely valuable, potentially reducing the number of components needed in a complex experimental mixture.

Synthetic Building Block in Continuous Flow Chemistry

Procurement for laboratories developing continuous-flow nitrile synthesis methods should consider 4-oxopentanenitrile as a test substrate or target. A patent describes a catalyst-free, high-temperature (350°C) and high-pressure (65 bar) continuous-flow protocol for preparing organic nitriles from carboxylic acids, where 4-oxopentanenitrile could be a relevant product or intermediate [1]. This aligns with modern synthetic methodology development.

Application
Selection Property
Validation Focus
Chiral lactone intermediate synthesis
Stereochemical fidelity context
Chiral alcohol ee confirmation
Lipoxygenase pathway probe studies
Enzyme inhibition profile review
LOX vs COX selectivity assessment
Lipid oxidation research models
Antioxidant property context
Lipid model-specific endpoint validation
Continuous-flow nitrile synthesis development
Thermal stability and reactivity profile
High-T/P method compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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